Lipophilicity Advantage: XLogP3 Shift of +0.4 Units Relative to Unsubstituted 2-(1H-Pyrazol-1-yl)acetic acid
The 4-methyl substituent on 2-(4-methyl-1H-pyrazol-1-yl)acetic acid (target compound, CAS 956364-44-6) increases computed lipophilicity compared to the unsubstituted analog 2-(1H-pyrazol-1-yl)acetic acid (CAS 16034-48-3). The target compound has an XLogP3-AA value of 0.3 [1], while the unsubstituted analog has an XLogP3-AA value of -0.1 [2]. This represents a +0.4 log unit increase, indicating improved membrane permeability potential for downstream analogs while maintaining identical hydrogen bond donor (1) and acceptor (3) counts and topological polar surface area (55.1 Ų) [1][2]. The molecular weight increases from 126.11 to 140.14 g/mol, corresponding precisely to the addition of one methyl group (ΔMW = 14.03).
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | 2-(1H-Pyrazol-1-yl)acetic acid (CAS 16034-48-3): XLogP3-AA = -0.1 |
| Quantified Difference | ΔXLogP3 = +0.4 log units; ΔMW = +14.03 g/mol |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 |
Why This Matters
A 0.4 log unit increase in XLogP3 places the target compound closer to the optimal lipophilicity range (LogP 1–3) for oral drug candidates, making it a more attractive starting point for lead optimization compared to the hydrophilic, unsubstituted analog.
- [1] PubChem. Compound Summary for CID 6485345: 2-(4-methyl-1H-pyrazol-1-yl)acetic acid. XLogP3-AA: 0.3; MW: 140.14; TPSA: 55.1 Ų. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 3717462: 1H-Pyrazol-1-ylacetic acid. XLogP3-AA: -0.1; MW: 126.11. National Center for Biotechnology Information. View Source
